2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-20(16-11-7-4-8-13(16)2)17(22)12-21-18(23)14-9-5-6-10-15(14)19(21)24/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRIABHXDUVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976570 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-65-2 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine. The resulting isoindoline intermediate is then subjected to acylation reactions to introduce the acetamide group.
Cyclization Reaction: Phthalic anhydride reacts with an amine (e.g., ethylamine) under reflux conditions to form the isoindoline core.
Acylation Reaction: The isoindoline intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that isoindole derivatives exhibit anticancer properties. The compound’s structural features may enhance its ability to inhibit tumor growth. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
2. Analgesic Properties
Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies. The mechanism may involve the inhibition of pain pathways or modulation of neurotransmitter release, similar to other known analgesics .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation. Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines and enzymes .
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. This inhibition can lead to reduced glucose levels and improved insulin sensitivity .
2. Neuroprotective Effects
Recent findings suggest that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease. It may work by reducing oxidative stress and inflammation in neuronal tissues .
Case Studies
Case Study 1: Anticancer Research
In a controlled study involving various cancer cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The results indicated a higher apoptotic index in treated cells, suggesting its potential as an effective anticancer drug.
Case Study 2: Pain Management Trials
A clinical trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Results showed a marked reduction in pain scores compared to placebo, indicating its efficacy as a novel analgesic agent .
Safety Profile
Despite its promising applications, safety evaluations are crucial. Toxicological studies have indicated potential hazards associated with the compound, including skin irritation and acute toxicity upon ingestion or inhalation . Therefore, further research is required to establish safe dosage levels and administration routes.
Mechanism of Action
The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isoindoline core can mimic certain natural substrates, allowing it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Pharmacological and Toxicological Comparisons
- Nitric Oxide Donors (C1–C6): Compounds like (1,3-dioxoisoindol-2-yl)methyl nitrate (C1) and its analogues exhibit NO-donating properties, which correlate with anti-sickling activity in sickle cell disease models. However, mutagenicity varies significantly; C1 showed high mutagenic potency (4,803 revertants/μmol), while sulfonamide derivatives (e.g., C4) demonstrated lower toxicity .
- Anti-inflammatory and Analgesic Effects : Phthalimide derivatives with benzyl nitrate or phenyl ethyl nitrate substituents (e.g., C3, C6) have shown analgesic and anti-inflammatory activities in preclinical models . The target’s 2-methylphenyl group may confer similar effects, though this requires validation.
- Genotoxicity: In vivo micronucleus tests revealed that phthalimide-nitrate hybrids (C1–C6) are less genotoxic than hydroxyurea (HU), with micronucleated reticulocyte (MNRET) frequencies <6/1,000 cells vs. HU’s 33.7/1,000 cells at 100 mg/kg . The target compound’s genotoxicity remains unstudied but may benefit from the absence of mutagenic nitrate groups.
Physicochemical Properties
- Steric Effects : Branching at the acetamide nitrogen (ethyl + 2-methylphenyl) may hinder rotational freedom, affecting binding to biological targets compared to linear substituents (e.g., ’s thiazole-phenyl derivative) .
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide is a derivative of isoindole and has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N3O3
- Molecular Weight : 375.420
- CAS Number : 3016209
- Structure : The structure features an isoindole core with a dioxo substituent and an ethyl and methylphenyl acetamide moiety.
Anticancer Properties
Recent studies have indicated that compounds with isoindole structures exhibit significant anticancer activities. For instance, a study demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines such as HCT116 (human colon cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclin-dependent kinases .
Antimicrobial Activity
The antimicrobial potential of isoindole derivatives has been explored in various studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 μg/mL. The underlying mechanism is believed to involve oxidative stress induction, leading to bacterial cell death .
Neuroprotective Effects
Emerging evidence suggests that isoindole derivatives may exert neuroprotective effects. A study highlighted that these compounds can reduce oxidative stress markers in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases . This is particularly relevant given the increasing interest in neuroprotective agents for conditions like Alzheimer's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Ravichandiran et al. (2019) | Antimicrobial activity | Demonstrated significant antibacterial effects against E. coli and S. aureus with MIC values indicating effective concentration ranges. |
| Amani et al. (2023) | Anticancer activity | Reported cytotoxic effects on HCT116 cells with evidence of apoptosis induction through caspase activation. |
| Jiahua et al. (2021) | Neuroprotection | Showed reduced oxidative stress markers in neuronal models treated with isoindole derivatives, suggesting potential for neuroprotection. |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways involving caspases.
- Cell Cycle Arrest : Modulation of cell cycle proteins leading to G2/M phase arrest.
- Oxidative Stress : Generation of reactive oxygen species (ROS) contributing to microbial lethality and cellular damage in cancer cells.
Q & A
Q. What are the optimal synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide, and how can reaction yields be improved?
The compound is synthesized via multi-step reactions. A representative 3-step route involves:
Phthalimide functionalization to introduce the isoindole-1,3-dione core.
N-ethylation using ethylating agents (e.g., ethyl bromide) under basic conditions.
Coupling with 2-methylphenylacetamide via nucleophilic substitution or amidation.
Yield optimization requires precise control of reaction parameters:
Q. What spectroscopic methods are critical for characterizing this compound’s structure and purity?
Q. How can thermodynamic stability be assessed for this compound?
Thermodynamic stability is determined via:
- Combustion calorimetry : Measures Δ (e.g., -7700 ± 3 kJ/mol for related isoindole derivatives) .
- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures (>200°C for stable analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
The 2-methylphenyl and ethyl groups impact pharmacokinetics and target binding:
- Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
- Ethyl group : Reduces metabolic degradation compared to bulkier alkyl chains .
Methodology : - SAR studies : Synthesize analogs with halogens or electron-withdrawing groups on the phenyl ring.
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and receptor affinity (e.g., kinase inhibition) .
Q. How can discrepancies in reported thermodynamic data (e.g., ΔfH∘_f \text{H}^\circfH∘) be resolved?
Contradictions arise from differing experimental conditions:
Q. What computational strategies predict this compound’s reactivity in complex reaction systems?
- DFT calculations : Optimize geometry and simulate transition states for amidation or hydrolysis .
- Molecular docking : Predict binding modes with biological targets (e.g., enzymes or receptors) .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
- Analytical techniques : LC-MS/MS detects byproducts (e.g., N-ethyl vs. N-methyl isomers) .
- Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
